![molecular formula C17H20N2O3S B4441905 N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441905.png)
N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide
Overview
Description
N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, commonly known as EMA401, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic effects. EMA401 is a selective angiotensin II type 2 receptor (AT2R) antagonist that has been shown to have analgesic and anti-inflammatory properties.
Mechanism of Action
EMA401 works by selectively blocking the N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is involved in pain signaling pathways. By inhibiting the activation of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, EMA401 reduces the transmission of pain signals to the brain, resulting in analgesic effects. Additionally, EMA401 has been shown to reduce the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
EMA401 has been shown to have analgesic and anti-inflammatory effects in preclinical studies. In a study on neuropathic pain, EMA401 was found to significantly reduce pain behavior in rats. In another study on osteoarthritis pain, EMA401 was found to reduce pain behavior and joint damage in rats. EMA401 has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Advantages and Limitations for Lab Experiments
One advantage of EMA401 is its selective inhibition of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which reduces the risk of off-target effects. Additionally, EMA401 has been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, one limitation of EMA401 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on EMA401. One area of interest is the development of new formulations that improve the solubility and bioavailability of EMA401. Additionally, further studies are needed to investigate the potential therapeutic effects of EMA401 in other conditions, such as cancer pain and neuropathic itch. Finally, there is a need for clinical trials to evaluate the safety and efficacy of EMA401 in humans.
Scientific Research Applications
EMA401 has been extensively studied for its potential therapeutic effects in various conditions, including neuropathic pain, osteoarthritis pain, and inflammatory pain. In preclinical studies, EMA401 has been shown to have analgesic effects by inhibiting the activation of N-(2-ethylphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, which is involved in pain signaling pathways. EMA401 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(2-ethylphenyl)-3-(methanesulfonamido)-2-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-13-8-5-6-10-16(13)18-17(20)14-9-7-11-15(12(14)2)19-23(3,21)22/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTZWAUOWLVRTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(C(=CC=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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